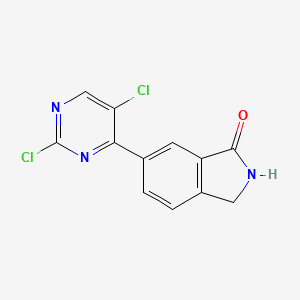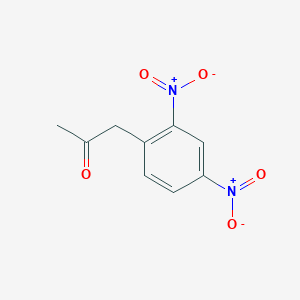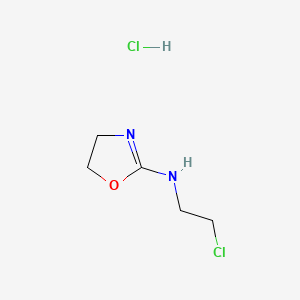
2-Oxazoline, 2-((2-chloroethyl)amino)-, hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Oxazoline, 2-((2-chloroethyl)amino)-, hydrochloride is a heterocyclic compound that features a five-membered ring containing both nitrogen and oxygen atoms. This compound is of significant interest due to its potential applications in various fields, including pharmaceuticals, industrial chemistry, and polymer science. The presence of the 2-chloroethyl group attached to the amino moiety adds to its reactivity and versatility in chemical synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-oxazoline, 2-((2-chloroethyl)amino)-, hydrochloride typically involves the cyclization of amino alcohols with nitriles under acidic conditions. One common method involves the reaction of 2-aminoethanol with 2-chloroacetonitrile in the presence of a strong acid catalyst, such as hydrochloric acid. The reaction proceeds through the formation of an intermediate imine, which then cyclizes to form the oxazoline ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of biopolymer-based catalysts, such as cellulose sulfuric acid, has been explored to provide a more environmentally friendly synthesis route .
Analyse Chemischer Reaktionen
Types of Reactions
2-Oxazoline, 2-((2-chloroethyl)amino)-, hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chloroethyl group can be substituted with nucleophiles such as amines, thiols, and alcohols.
Oxidation and Reduction: The oxazoline ring can be oxidized to oxazoles or reduced to oxazolines.
Ring-Opening Reactions: The oxazoline ring can undergo ring-opening reactions with acids or bases to form linear amides or esters.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of substituted oxazolines.
Oxidation: Formation of oxazoles.
Reduction: Formation of reduced oxazolines.
Wissenschaftliche Forschungsanwendungen
2-Oxazoline, 2-((2-chloroethyl)amino)-, hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential use in drug delivery systems and as a precursor for active pharmaceutical ingredients.
Industry: Utilized in the production of polymers and as a catalyst in various chemical reactions
Wirkmechanismus
The mechanism of action of 2-oxazoline, 2-((2-chloroethyl)amino)-, hydrochloride involves its interaction with nucleophilic sites in biological molecules. The chloroethyl group can form covalent bonds with nucleophilic amino acids in proteins, leading to the inhibition of enzyme activity or disruption of protein function. This reactivity is the basis for its potential use as an antimicrobial and anticancer agent .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Oxazolidinones: Another class of five-membered heterocycles containing nitrogen and oxygen, used as chiral auxiliaries in asymmetric synthesis.
Oxazoles: Similar to oxazolines but with a double bond in the ring, used in medicinal chemistry and as intermediates in organic synthesis.
Thiazoles: Contain sulfur instead of oxygen, used in the synthesis of dyes, drugs, and agrochemicals.
Uniqueness
2-Oxazoline, 2-((2-chloroethyl)amino)-, hydrochloride is unique due to the presence of the chloroethyl group, which imparts additional reactivity and potential for covalent modification of biological targets. This makes it particularly valuable in medicinal chemistry for the development of novel therapeutic agents .
Eigenschaften
CAS-Nummer |
73771-48-9 |
|---|---|
Molekularformel |
C5H10Cl2N2O |
Molekulargewicht |
185.05 g/mol |
IUPAC-Name |
N-(2-chloroethyl)-4,5-dihydro-1,3-oxazol-2-amine;hydrochloride |
InChI |
InChI=1S/C5H9ClN2O.ClH/c6-1-2-7-5-8-3-4-9-5;/h1-4H2,(H,7,8);1H |
InChI-Schlüssel |
KVBTXUNNBHSEFQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1COC(=N1)NCCCl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![9,10-Bis[2-(4-methoxyphenyl)ethynyl]anthracene-9,10-diol](/img/structure/B13991807.png)
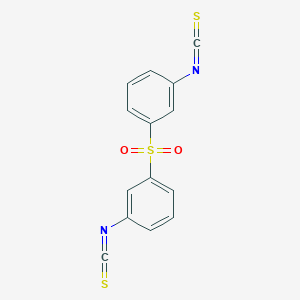
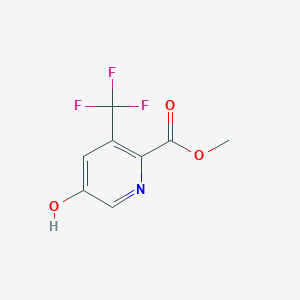





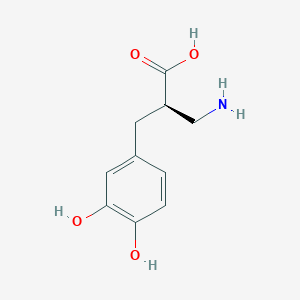
![1,3-Dihydro-1-hydroxy-[1,2]oxaborolo[4,3-C]pyridine](/img/structure/B13991861.png)
![6-[(Oxiran-2-yl)methoxy]hexan-1-ol](/img/structure/B13991863.png)
